molecular formula C10H12ClN3O B2674637 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride CAS No. 1417634-37-7

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2674637
CAS No.: 1417634-37-7
M. Wt: 225.68
InChI Key: MPSNKBIQPBHLBW-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of catalysts such as iodine or other oxidizing agents like potassium permanganate .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and interaction with molecular targets such as DNA and proteins. The oxadiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

    1,3,4-Oxadiazole: A closely related compound with similar structural features.

    1,2,4-Oxadiazole: Another regioisomer with distinct chemical properties.

    1,2,5-Oxadiazole:

Uniqueness: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNKBIQPBHLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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